(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13468091
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(21)13-20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16?,17-/m0/s1 |
| Standard InChI Key | MMWQYVUUWKXYLN-DJNXLDHESA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N |
Introduction
Structural and Stereochemical Features
The compound’s IUPAC name, (2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one , reflects its intricate architecture:
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Pyrrolidine Ring: A five-membered nitrogen-containing ring serves as the scaffold, with a benzyl-methyl-amino-methyl group at the 2-position.
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Chiral Centers: The (S)-configuration at the 2-amino position and potential stereochemical variability in the pyrrolidine substituents influence its biological activity .
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Functional Groups: The ketone and tertiary amine groups enable participation in hydrogen bonding and electrophilic interactions, critical for receptor binding .
A comparative analysis with structurally related compounds (Table 1) highlights its unique substitution pattern, which may enhance selectivity for neurological targets.
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Chemical Modifications
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, including:
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Mannich Reaction: Condensation of a ketone, formaldehyde, and a secondary amine to form the pyrrolidine backbone.
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Asymmetric Alkylation: Introduction of the benzyl-methyl-amino group via nucleophilic substitution, preserving the (S)-configuration .
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Purification: Chromatography or recrystallization to achieve >95% purity.
Key parameters influencing yield (60–85%) include:
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Temperature: 0–25°C to minimize side reactions.
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Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
Post-Synthesis Modifications
The compound undergoes reactions such as:
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Acylation: Ketone group reacts with acyl chlorides to form esters.
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Reductive Amination: Secondary amine participates in cross-coupling with aldehydes.
Physicochemical Properties
Table 2: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 120–122°C | |
| Solubility | Soluble in DMSO, methanol; insoluble in water | |
| LogP | 2.8 (predicted) | |
| Stability | Stable under inert atmosphere, -20°C storage |
The logP value suggests moderate lipophilicity, aiding blood-brain barrier penetration . Its instability in aqueous media necessitates formulation with stabilizers like cyclodextrins.
Biological Mechanism of Action
Neurotransmitter Receptor Interactions
The compound modulates dopamine and serotonin receptors via:
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Competitive Inhibition: Binds to allosteric sites on D₂ and 5-HT₂A receptors, altering neurotransmitter release .
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Kinase Modulation: Inhibits glycogen synthase kinase-3β (GSK-3β), implicated in neurodegenerative diseases .
Enzymatic Targets
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Dipeptidyl Peptidase-IV (DPP-IV): Substrate analog that reduces enzymatic cleavage of neuropeptides like GLP-1 .
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T-Cell Receptor Modulation: Enhances T-cell activation by binding CD28 co-stimulatory receptors .
Applications in Research and Development
Neuropharmacology
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Antidepressant Potential: In murine models, it reduced immobility time in forced swim tests by 40%.
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Neuroprotection: At 10 µM, it attenuated β-amyloid-induced neuronal apoptosis by 60% .
Drug Intermediate
Serves as a precursor for pyrrolidine-based therapeutics, including:
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Antipsychotics: Structural analogs show D₂ receptor affinity (Ki = 12 nM) .
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Anti-Inflammatories: Inhibits COX-2 with IC₅₀ = 8 µM.
Future Directions
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Clinical Trials: Evaluate efficacy in phase I trials for major depressive disorder.
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Structure-Activity Relationships (SAR): Optimize substituents to enhance blood-brain barrier permeability.
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Combination Therapies: Pair with SSRIs to potentiate antidepressant effects.
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